Potency Against ALK G1202R Mutation
Neladalkib demonstrates >100-fold greater potency against the ALK G1202R solvent-front resistance mutation, a common driver of disease progression on second-generation ALK TKIs, when directly compared to the third-generation inhibitor lorlatinib . In preclinical assays, neladalkib inhibited the growth of cell lines harboring ALK G1202R fusions with an IC50 ranging from 0.1 to 0.8 nM (average <0.3 nM) . This translates to a quantified improvement of >100-fold over lorlatinib and >280-fold over first- and second-generation ALK TKIs on average .
| Evidence Dimension | IC50 against ALK G1202R-driven cell lines |
|---|---|
| Target Compound Data | IC50 = 0.1–0.8 nM (average <0.3 nM) |
| Comparator Or Baseline | Lorlatinib (IC50 data referenced as >100-fold higher); 1G/2G ALK TKIs (>280-fold higher) |
| Quantified Difference | >100-fold more potent than lorlatinib; >280-fold more potent than 1G/2G ALK TKIs on average |
| Conditions | Ba/F3 cell viability assays; patient-derived cells (PDCs) established after progressive disease on alectinib (MGH953-4, YU1077) or brigatinib (MGH9037-2) |
Why This Matters
Procuring neladalkib is essential for research on post-2G TKI resistance models; lorlatinib or earlier-generation TKIs cannot serve as functional substitutes due to insufficient potency against G1202R.
